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Compound of Interest

Compound Name: BAY-3827

Cat. No.: B10819853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, efficacy, and

mechanism of action of BAY-3827, a potent and selective inhibitor of AMP-activated protein

kinase (AMPK). The information is compiled from multiple peer-reviewed studies to serve as a

valuable resource for researchers in oncology, metabolism, and drug discovery.

Core Quantitative Data
The in vitro potency of BAY-3827 has been characterized through various biochemical and

cellular assays. The following tables summarize the key quantitative data, providing a clear

comparison of its activity against AMPK and other kinases, as well as its effects in cellular

models.

Table 1: In Vitro Biochemical Potency of BAY-3827
Against AMPK
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Target
ATP
Concentration

IC50 (nM) Species
Assay
Conditions

AMPK 10 µM (low) 1.4
Human (α2β1γ1

complex)

Cell-free assay,

with 2 µM

AMP[1][2]

AMPK 2 mM (high) 15
Human (α2β1γ1

complex)

Cell-free assay,

with 2 µM

AMP[1][2][3][4]

AMPK 200 µM 17
Rat (liver

purified)

Cell-free

assay[5]

AMPK α1β1γ1 200 µM 25 Human

Bacterially

expressed,

Thr172

phosphorylated[5

]

AMPK α2β2γ1 200 µM 70 Human

Bacterially

expressed,

Thr172

phosphorylated[5

]

AMPK α2 Kinase

Domain
200 µM 89 Human

Bacterially

expressed,

Thr172

phosphorylated[5

]

Table 2: Off-Target Kinase Inhibition Profile of BAY-3827
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Off-Target Kinase IC50 (nM) ATP Concentration Notes

RSK1 (RPS6KA1) 9.1 1 µM Eurofins assay[6]

RSK2 (RPS6KA2) 24 1 µM Eurofins assay[6][7]

RSK3 (RPS6KA3) 52 1 µM Eurofins assay[6][7]

RSK4 (RPS6KA6) 36 Not Specified
Bayer in-house

assay[3][6][7]

MSK1 (RPS6KA5) 43 1 µM Eurofins assay[6][7]

Flt3 124 10 µM [3]

c-Met 788 10 µM [3]

Aurora A 1324 10 µM [3]

MST3 94 1 µM Eurofins assay[6][7]

Table 3: Cellular Efficacy of BAY-3827
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Cell Line Assay Endpoint
IC50 / Effective
Concentration

Duration

Hepatocytes
ACC1

Phosphorylation

Inhibition of MK-

8722-mediated

phosphorylation

2.5 - 5 µM

(complete

inhibition)

Not Specified

Hepatocytes Lipogenesis

Rescue of MK-

8722-mediated

inhibition

Dose-dependent Not Specified

LNCaP & VCaP
ACC1 Ser79

Phosphorylation
Strong reduction

Not Specified

(tested 0-10 nM)
Overnight

LNCaP & VCaP Proliferation Inhibition

Strong inhibitory

effects at 0-10

nM

6 days

IMR-32
pACC HTRF

Assay
Inhibition 150 nM Not Specified

U2OS

ACC

Phosphorylation

(Ser80)

Inhibition of MK-

8722-induced

phosphorylation

Dose-dependent 30 min

MYC-dependent

cancer cell lines

(COLO 320DM,

Ramos, etc.)

Proliferation

No significant

anti-proliferative

activity

Not Specified Not Specified

Mechanism of Action
BAY-3827 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the AMPK

kinase domain.[8] This binding induces an αC helix-out conformation, which is characteristic of

an inactive kinase state.[8] A key feature of BAY-3827's inhibitory mechanism is the formation

of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[8] This

covalent bond stabilizes the activation loop, leading to a repositioning of the DFG motif's

phenylalanine (Phe158) and disruption of the regulatory spine, ultimately locking the kinase in

an inactive conformation.[8]
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BAY-3827 Inhibition Mechanism

BAY-3827

Binding

AMPK ATP-Binding Pocket

Induces αC Helix-Out
Conformation

Forms Disulfide Bridge
(Cys106-Cys174)

Activation Loop
Stabilization

DFG Motif
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Regulatory Spine
Disruption

Inactive AMPK
Conformation

Kinase Selectivity Profiling Workflow
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Hepatocyte Cellular Assay Workflow

Start

Culture Primary Hepatocytes

Treat with BAY-3827
(+/– MK-8722)

Analyze ACC1 Phosphorylation
(Western Blot)

Measure Lipogenesis
([14C]-Acetate Incorporation)

End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.biorxiv.org/content/10.1101/2025.02.28.640688v1.full-text
https://www.medchemexpress.com/bay-3827.html
https://www.selleckchem.com/products/bay-3827.html
https://www.mdpi.com/1422-0067/25/1/453
https://www.sgc-ffm.uni-frankfurt.de/#!specificprobeoverview/BAY-3827
https://www.chemicalprobes.org/bay-3827
https://www.themoonlight.io/en/review/biorxiv/mechanism-and-cellular-actions-of-the-potent-ampk-inhibitor-bay-3827
https://www.benchchem.com/product/b10819853#bay-3827-in-vitro-potency-and-efficacy
https://www.benchchem.com/product/b10819853#bay-3827-in-vitro-potency-and-efficacy
https://www.benchchem.com/product/b10819853#bay-3827-in-vitro-potency-and-efficacy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10819853?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

